Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine
Beschreibung
Eigenschaften
IUPAC Name |
cyclopropyl-[3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7,10H,4-5,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVKYISBQIIXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote electrophilic or nucleophilic substitution.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Analyse Chemischer Reaktionen
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution Reactions : The trifluoromethyl group enhances the reactivity of the aromatic system, facilitating nucleophilic attacks.
- Formation of Heterocycles : The cyclopropyl moiety can be utilized in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals.
Synthesis Pathways
The synthesis typically involves the reaction of cyclopropyl amines with trifluoromethylated aromatic compounds under basic conditions. This method promotes nucleophilic attack, leading to the formation of the desired amine derivative.
Research indicates that cyclopropyl[3-(trifluoromethyl)phenyl]methanamine exhibits potential biological activities, making it valuable in medicinal chemistry. Key pharmacological properties include:
- Enhanced Lipophilicity : The trifluoromethyl group increases lipophilicity, allowing better membrane permeability and target site accessibility.
- Metabolic Stability : Compounds with trifluoromethyl groups often demonstrate improved metabolic stability, which is advantageous for therapeutic efficacy.
Mechanistic Insights
Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as depression or anxiety. The binding affinity towards these targets is enhanced due to the structural characteristics imparted by the trifluoromethyl group.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations influence biological activity. The following table summarizes findings from various studies:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine | Similar cyclopropyl structure; additional fluorine | Significant receptor binding affinity | Enhanced interaction due to additional fluorine |
| 1-(3-Trifluoromethylphenyl)cyclobutanol | Cyclobutane instead of cyclopropane | Varied activity against cancer lines | Different strain energy may influence reactivity |
| 1-(4-Trifluoromethylphenyl)cyclopropanemethanol | Different substitution on the phenyl ring | Potential antidepressant effects | Variations in substitution position affect potency |
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of cyclopropyl[3-(trifluoromethyl)phenyl]methanamine:
- Study on Neurotransmitter Receptors : Research demonstrated that this compound exhibits significant binding affinity towards serotonin receptors, suggesting its potential use in treating mood disorders.
- Anticancer Activity : Preliminary investigations indicate that derivatives of this compound may have activity against specific cancer cell lines, warranting further exploration into its anticancer properties.
Wirkmechanismus
The mechanism of action of Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine can be compared with similar compounds such as:
Cyclopropylphenylmethanamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Trifluoromethylphenylmethanamine: Lacks the cyclopropyl group, leading to variations in reactivity and applications.
Cyclopropyl[3-(fluoromethyl)phenyl]methanamine:
The uniqueness of Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine lies in its combination of the cyclopropyl and trifluoromethyl groups, which impart distinct chemical and biological properties.
Biologische Aktivität
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine has the molecular formula C₁₁H₁₂F₃N and a molecular weight of approximately 215.2149 g/mol. The trifluoromethyl group significantly influences the compound's electronic properties, enhancing its interaction with biological targets. The cyclopropyl moiety contributes to its unique steric and electronic characteristics, making it a valuable scaffold in medicinal chemistry.
The biological activity of Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has been shown to inhibit certain kinases involved in disease pathways, which is a common mechanism for many therapeutic agents.
Biological Activity Overview
Recent studies have highlighted several key areas where Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine exhibits significant biological activity:
- Enzyme Inhibition : The compound has demonstrated potent inhibitory effects on discoidin domain receptors (DDR1/2), which are implicated in fibrotic diseases. Research indicates IC50 values below 5 nmol/L for these targets, suggesting strong potential for therapeutic applications in conditions like idiopathic pulmonary fibrosis .
- Kinase Selectivity : In optimization studies involving similar compounds, modifications to the cyclopropyl group improved selectivity against kinases such as RET and Flt-3 while maintaining strong inhibition against DDR2. This selectivity is crucial for reducing off-target effects in therapeutic contexts .
- Pharmacokinetic Properties : The structural characteristics of Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine enhance its pharmacokinetic profile, making it suitable for further development into drug candidates. Studies indicate favorable absorption and distribution characteristics in vivo .
Table 1: Inhibitory Activity of Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine
| Target | IC50 (nmol/L) | Comments |
|---|---|---|
| DDR1 | <5 | Potent inhibitor |
| DDR2 | <5 | Potent inhibitor |
| RET | Varies | Reduced activity with substitutions |
| Flt-3 | Varies | Reduced activity with substitutions |
Table 2: Comparison of Cyclopropyl Derivatives
| Compound Name | DDR2 IC50 (nmol/L) | RET Inhibition (%) | Flt-3 Inhibition (%) |
|---|---|---|---|
| Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine | <5 | Variable | Variable |
| Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine | 4.1 ± 0.7 | 77.1 | 61.8 |
| Cyclopropyl[2-fluoro-3-(trifluoromethyl)phenyl]methanamine | 5.4 ± 0.4 | 54.5 | 56.8 |
Case Studies
- Idiopathic Pulmonary Fibrosis : In a study focused on the treatment of idiopathic pulmonary fibrosis, compounds derived from cyclopropane structures were tested for their efficacy in inhibiting DDR1/2 pathways. Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine showed promising results with significant reductions in fibrosis markers in animal models .
- Cancer Therapeutics : Another case study explored the use of cyclopropane derivatives as selective inhibitors for receptor tyrosine kinases involved in cancer progression. The unique binding affinity of cyclopropyl[3-(trifluoromethyl)phenyl]methanamine to these targets suggests potential applications in oncology, particularly for tumors exhibiting resistance to conventional therapies .
Q & A
Basic: What are the recommended storage conditions for cyclopropyl[3-(trifluoromethyl)phenyl]methanamine to ensure stability?
Answer:
The compound should be stored in a sealed container under refrigeration (2–8°C) in a dry, well-ventilated area to prevent degradation. Exposure to moisture, heat, or static discharge must be avoided, as these factors may compromise its stability. Long-term storage under these conditions maintains chemical integrity, as indicated by stability data under recommended settings .
Basic: What safety protocols are essential when handling cyclopropyl[3-(trifluoromethyl)phenyl]methanamine?
Answer:
Personal protective equipment (PPE) is mandatory:
- Skin protection: Nitrile gloves and flame-retardant lab coats.
- Eye protection: Safety goggles with side shields.
- Respiratory protection: Use fume hoods or NIOSH-approved respirators if ventilation is insufficient.
In case of skin contact, rinse immediately with water for ≥15 minutes. For accidental inhalation, move to fresh air and seek medical attention. No GHS hazard data is available, so assume precautionary measures .
Basic: What synthetic routes are reported for cyclopropyl[3-(trifluoromethyl)phenyl]methanamine?
Answer:
A multi-step synthesis involves:
Cyclopropane ring formation: Reacting trifluoromethyl-substituted aryl halides with cyclopropane precursors.
Amine functionalization: Introducing the methanamine group via reductive amination or nucleophilic substitution.
Example: A THF-based reaction with triethylamine (Et₃N) as a base, monitored by thin-layer chromatography (TLC), followed by column chromatography for purification .
Advanced: How can researchers optimize reaction yields in the synthesis of this compound?
Answer:
Key optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
- Catalyst screening: Transition-metal catalysts (e.g., Pd for cross-coupling) improve cyclopropane formation efficiency.
- Stoichiometry control: Maintain a 1:1 molar ratio between cyclopropane precursors and aryl halides to minimize side products.
- Reaction monitoring: Use TLC or HPLC to track intermediate formation and adjust reaction times (e.g., 72 hours for complete conversion) .
Advanced: What analytical techniques resolve structural ambiguities in fluorinated cyclopropane derivatives?
Answer:
- NMR spectroscopy: ¹⁹F NMR identifies trifluoromethyl group orientation and cyclopropane ring strain.
- X-ray crystallography: Resolves spatial arrangement of the cyclopropyl and aryl groups.
- Mass spectrometry (HRMS): Confirms molecular formula and detects isotopic patterns from fluorine atoms.
- IR spectroscopy: Validates amine functional group presence via N-H stretching bands .
Advanced: How should researchers address purity discrepancies between HPLC and elemental analysis?
Answer:
- Cross-validation: Compare HPLC purity (e.g., 95%–97% ) with elemental analysis (C, H, N, F content).
- Impurity profiling: Use LC-MS to identify byproducts (e.g., unreacted precursors or oxidation derivatives).
- Recrystallization: Purify using hexane/ethyl acetate mixtures to remove non-polar impurities.
Advanced: What strategies mitigate side reactions during trifluoromethyl-cyclopropane synthesis?
Answer:
- Temperature control: Maintain ≤25°C to prevent cyclopropane ring opening.
- Inert atmosphere: Use argon/nitrogen to avoid moisture-induced hydrolysis.
- Protecting groups: Temporarily block reactive amines with Boc or Fmoc groups during cyclopropanation .
Basic: How is the purity of cyclopropyl[3-(trifluoromethyl)phenyl]methanamine assessed?
Answer:
- Chromatography: HPLC with a C18 column (acetonitrile/water mobile phase) quantifies purity.
- Melting point analysis: Sharp melting ranges indicate high crystallinity and purity.
- Spectroscopic consistency: Match ¹H/¹³C NMR shifts to literature data .
Advanced: What computational methods predict the reactivity of the trifluoromethyl-cyclopropane moiety?
Answer:
- DFT calculations: Model electron-withdrawing effects of the CF₃ group on cyclopropane ring strain.
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to guide functionalization.
- Reactivity indices: Use Fukui functions to predict nucleophilic/electrophilic sites for synthetic modifications.
Basic: What are the stability concerns under varying pH conditions?
Answer:
- Acidic conditions: The cyclopropane ring may undergo acid-catalyzed ring-opening.
- Basic conditions: Amine groups may deprotonate, altering solubility.
Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) is recommended to assess pH-dependent decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
